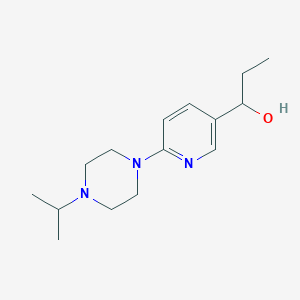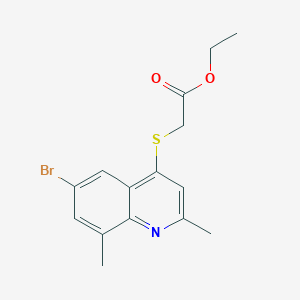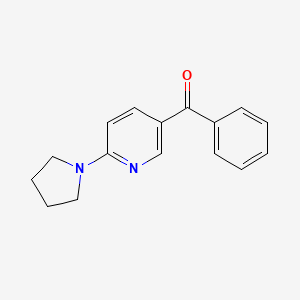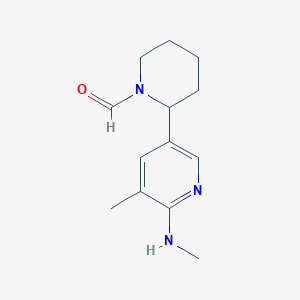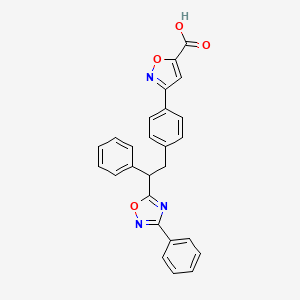
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid is a complex organic compound featuring multiple aromatic rings and heterocyclic structures
Vorbereitungsmethoden
The synthesis of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The isoxazole ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole and isoxazole rings, potentially breaking these rings and forming simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with molecular targets through its aromatic and heterocyclic structures. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry or altering material properties in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxadiazole and isoxazole derivatives, such as:
- 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
- 1,2,4-Oxadiazol-5(4H)-one, 3-phenyl- These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications. The uniqueness of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid lies in its combination of oxadiazole and isoxazole rings, providing a distinct set of properties and potential applications.
Eigenschaften
Molekularformel |
C26H19N3O4 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
3-[4-[2-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C26H19N3O4/c30-26(31)23-16-22(28-32-23)19-13-11-17(12-14-19)15-21(18-7-3-1-4-8-18)25-27-24(29-33-25)20-9-5-2-6-10-20/h1-14,16,21H,15H2,(H,30,31) |
InChI-Schlüssel |
HBPZAUGQOBPKTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(CC3=CC=C(C=C3)C4=NOC(=C4)C(=O)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


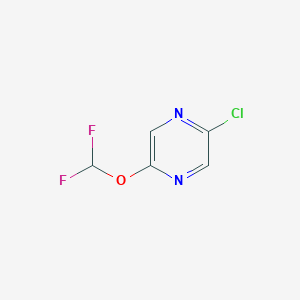
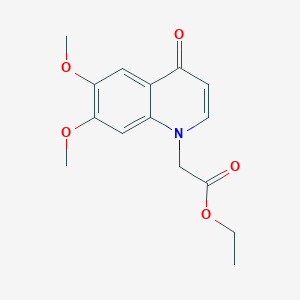

![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
